molecular formula C12H19NO2 B1444044 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol CAS No. 1312140-47-8

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol

Cat. No.: B1444044
CAS No.: 1312140-47-8
M. Wt: 209.28 g/mol
InChI Key: DRHIMPKCYKDBFR-UHFFFAOYSA-N
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Description

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is an organic compound characterized by its phenyl ring substituted with an isopropoxy group and an amino group attached to a propane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or through the amination of appropriate intermediates. One common method involves the reaction of 4-isopropoxyphenylacetic acid with ammonia under high-pressure conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve multiple steps, including purification and separation techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.

Scientific Research Applications

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophilic centers, while the isopropoxy group can influence the compound's solubility and reactivity.

Comparison with Similar Compounds

  • 3-Amino-3-(4-isopropoxyphenyl)propanoic acid

  • 4-Isopropoxyphenylacetic acid

  • 3-Amino-1-(4-methoxyphenyl)propan-1-ol

Uniqueness: 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is unique due to its specific structural features, which influence its chemical reactivity and biological activity. The presence of the isopropoxy group enhances its lipophilicity, making it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

3-amino-1-(4-propan-2-yloxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHIMPKCYKDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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